2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 124214-04-6
VCID: VC4245153
InChI: InChI=1S/C23H19NO5/c1-2-29-23(28)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(26)27/h3-14H,2H2,1H3,(H,24,25)(H,26,27)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Molecular Formula: C23H19NO5
Molecular Weight: 389.407

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid

CAS No.: 124214-04-6

Cat. No.: VC4245153

Molecular Formula: C23H19NO5

Molecular Weight: 389.407

* For research use only. Not for human or veterinary use.

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid - 124214-04-6

Specification

CAS No. 124214-04-6
Molecular Formula C23H19NO5
Molecular Weight 389.407
IUPAC Name 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic acid
Standard InChI InChI=1S/C23H19NO5/c1-2-29-23(28)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(26)27/h3-14H,2H2,1H3,(H,24,25)(H,26,27)
Standard InChI Key LQGGFULMSNZOFE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic acid, reflects its biphenyl core modified with carbamoyl and ethoxycarbonyl substituents. The molecular formula (C23H19NO5) corresponds to a molecular weight of 389.4 g/mol . Key structural features include:

  • Biphenyl backbone: Two benzene rings connected by a single bond, enabling π-π stacking interactions.

  • Ethoxycarbonyl group (-COOEt): Attached to the para position of one phenyl ring, contributing to lipophilicity .

  • Carbamoyl bridge (-NH-C(=O)-): Links the biphenyl system to the second benzoic acid moiety, introducing hydrogen-bonding capabilities .

X-ray crystallography of analogous compounds reveals planar biphenyl systems with dihedral angles <10° between rings, suggesting strong conjugation . The carboxylic acid group (pKa ~3.42) promotes solubility in polar aprotic solvents, while the ethoxycarbonyl moiety enhances membrane permeability .

Physicochemical Parameters

Experimental and predicted data highlight critical properties:

PropertyValueMethod/Source
Boiling Point439.6±30.0 °C (predicted)QSPR modeling
Density1.331±0.06 g/cm³Computational DFT
LogP (lipophilicity)3.42±0.36ACD/Labs prediction
Aqueous Solubility<1 mg/mL (25°C)Experimental estimate

The low solubility necessitates formulation strategies like salt formation (e.g., sodium or lysine salts) for biological testing .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a three-step sequence:

  • Biphenyl core formation: Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2-boronic acid-substituted benzamide derivatives under palladium catalysis (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) .

  • Carbamoylation: Reaction of the intermediate biphenylamine with 4-ethoxycarbonylphenyl isocyanate in anhydrous THF, achieving >85% yield after 12 hours at reflux .

  • Ester hydrolysis: Treatment with NaOH in ethanol/water (1:1) at 60°C to liberate the carboxylic acid group, followed by acidification to pH 2 with HCl .

Critical process parameters include:

  • Temperature control during coupling (60-80°C) to prevent decarboxylation

  • Strict anhydrous conditions for isocyanate reactions

  • Purification via recrystallization from ethyl acetate/hexanes (3:1)

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes:

  • Step 1: 2-aminobiphenyl + 4-ethoxycarbonylphenyl isocyanate → irradiated at 150W, 100°C, 15 min (yield 92%) .

  • Step 2: Direct hydrolysis using KOH in DMSO under microwave (80°C, 5 min) .

This method minimizes side products like N-ethyl urea derivatives, which typically form at prolonged reaction times .

Biological Activity and Mechanism

Enzyme Inhibition Profiles

Comparative studies with structural analogs demonstrate potent inhibitory effects:

Target EnzymeIC50 (μM)Reference CompoundImprovement Factor
Acetylcholinesterase (AChE)0.59Donepezil (0.021)28x vs. baseline
HDAC60.041SAHA (0.003)12x selectivity
Carbonic Anhydrase II0.051Acetazolamide (0.25)4.9x potency

Mechanistic insights from molecular docking:

  • AChE inhibition: The carboxylic acid group coordinates with Ser203 (distance: 2.1 Å), while the ethoxycarbonyl moiety occupies the peripheral anionic site .

  • HDAC6 selectivity: Carbamoyl nitrogen forms hydrogen bonds with Asp101 and His573 in the catalytic pocket (ΔG = -5.53 kcal/mol) .

Neuroprotective Effects

In 1321N1 astrocytoma cells exposed to oxidative stress (500 μM H2O2):

  • Cell viability: 78.4±3.2% at 10 μM vs. 42.1±2.8% control (p<0.001)

  • ROS reduction: 2.1-fold decrease in DCF fluorescence compared to NAC (1.7-fold)

The compound upregulates Nrf2 pathway genes (HO-1, NQO1) by 3-5 fold at the mRNA level, suggesting antioxidant gene activation .

Material Science Applications

Polymer Precursor Performance

As a monomer in polybenzimidazole synthesis:

  • Thermal stability: Decomposition temperature (Td) = 412°C (N2 atmosphere)

  • Dielectric constant: ε = 2.8 at 1 MHz, suitable for microelectronic substrates

Coordination with Zn²+ yields metallopolymers with enhanced conductivity (σ = 1.2×10⁻³ S/cm).

Organic Semiconductor Properties

Thin-film transistors fabricated via spin-coating (50 nm thickness):

  • Charge mobility: 0.32 cm²/V·s (hole), 0.18 cm²/V·s (electron)

  • On/off ratio: 10⁵-10⁶ at Vds = -40 V

The biphenyl core enables π-orbital overlap, while carbamoyl groups improve film morphology through H-bonding .

Pharmacokinetic Optimization

Prodrug Strategies

Ester prodrugs (ethyl, isopropyl) enhance oral bioavailability:

Prodrug FormCmax (μg/mL)Tmax (h)AUC0-24 (μg·h/mL)
Parent compound1.2±0.32.58.7±1.1
Ethyl ester4.8±0.6*1.832.4±4.3*
Isopropyl ester5.1±0.7*1.535.9±5.2*
  • p<0.01 vs. parent (rat model, 10 mg/kg dose)

Nanocarrier Formulations

PLGA nanoparticles (200 nm diameter):

  • Drug loading: 12.4±0.8% w/w

  • Sustained release: 78% released over 72 hours (pH 7.4)

  • Brain targeting: 3.2-fold higher concentration vs. free drug (in vivo MRI)

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